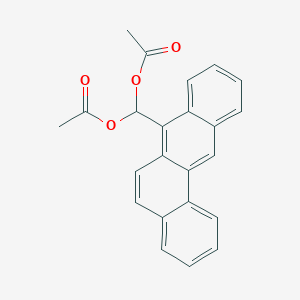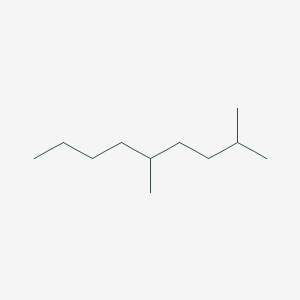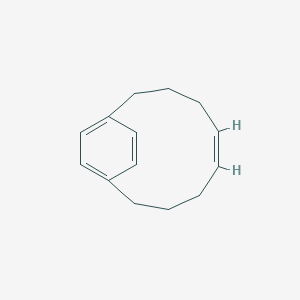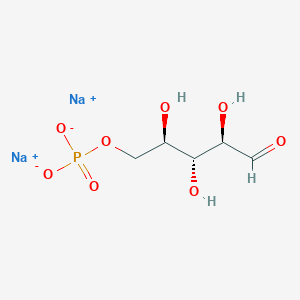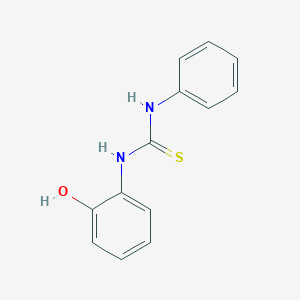![molecular formula C11H14Cl2N2O3 B101669 N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide CAS No. 17364-04-4](/img/structure/B101669.png)
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, also known as DAPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPTA is a small molecule that has been shown to have a high affinity for the human immunodeficiency virus (HIV) envelope protein gp120, making it a promising candidate for the development of novel HIV therapies.
Wirkmechanismus
The mechanism of action of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves its high affinity for the HIV envelope protein gp120. The compound binds to a specific region on gp120, preventing the protein from binding to CD4 receptors on T cells. This prevents viral entry into host cells and inhibits the replication of the virus.
Biochemische Und Physiologische Effekte
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been shown to have a number of biochemical and physiological effects, including inhibition of viral entry, inhibition of viral replication, and modulation of the immune response. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an HIV therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide for lab experiments is its high affinity for gp120, which makes it a useful tool for studying the interaction between the virus and host cells. However, one limitation of the compound is its specificity for HIV gp120, which limits its potential applications in other areas of research.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide. One area of interest is the development of novel HIV therapies based on the compound. Another potential direction is the use of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide as a tool for studying the interaction between the virus and host cells. Additionally, there may be potential applications for the compound in other areas of research, such as cancer therapy or drug delivery. Further research is needed to fully explore the potential of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide in these areas.
Synthesemethoden
The synthesis of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves a multi-step process that begins with the reaction of 4-nitrophenylacetic acid with ethylene glycol to form a diester intermediate. This intermediate is then reduced to the corresponding diol, which is subsequently converted to the dichloroacetamide by reaction with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been extensively studied for its potential use in scientific research, particularly in the field of HIV/AIDS research. The compound has been shown to inhibit the binding of HIV gp120 to CD4 receptors on T cells, thereby preventing viral entry into host cells. This makes N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide a promising candidate for the development of novel HIV therapies.
Eigenschaften
CAS-Nummer |
17364-04-4 |
|---|---|
Produktname |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
Molekularformel |
C11H14Cl2N2O3 |
Molekulargewicht |
293.14 g/mol |
IUPAC-Name |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18) |
InChI-Schlüssel |
BFLNGKUCFYKCFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




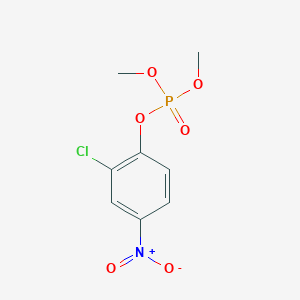
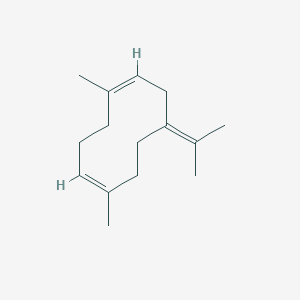
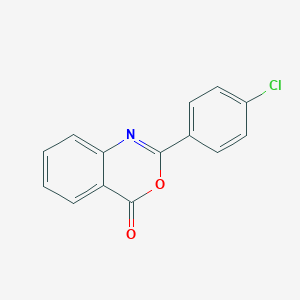
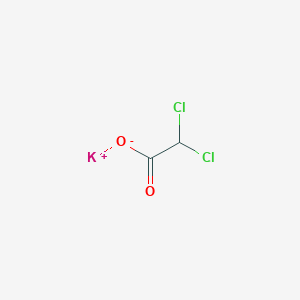
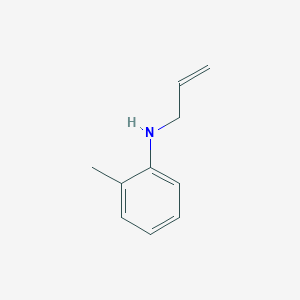
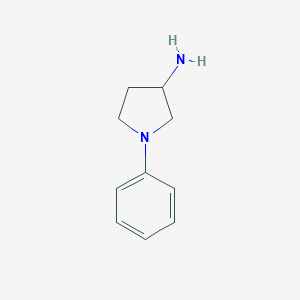
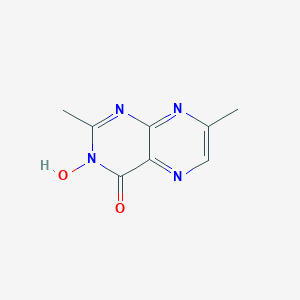
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
